1-Benzyl-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione
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Overview
Description
1-Benzyl-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring fused with an indole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and pyrimidine structures within the molecule suggests it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
The synthesis of 1-Benzyl-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a pyrimidine precursor under specific conditions. For instance, a Fischer synthesis using 1-benzyl-1-phenylhydrazine in the presence of pyridine-HCl at elevated temperatures (110°C) can yield the desired indole-pyrimidine compound . Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity, potentially incorporating catalysts and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
1-Benzyl-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions, particularly on the indole ring, can be facilitated by reagents like halogens or sulfonyl chlorides, resulting in halogenated or sulfonated derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents (e.g., dichloromethane, ethanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole or pyrimidine rings.
Scientific Research Applications
1-Benzyl-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione has diverse scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, potentially leading to the discovery of new biochemical pathways.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals, leveraging its unique reactivity and biological activity.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions and hydrogen bonding, while the pyrimidine ring may participate in coordination with metal ions or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Benzyl-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione can be compared with other indole-pyrimidine derivatives, such as:
1-Benzyl-6-hydroxy-5-(indol-3-yl)methylpyrimidine-2,4-dione: Similar structure but lacks the double bond in the indole moiety.
This compound: Contains different substituents on the pyrimidine ring, leading to varied reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both indole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18-16(10-14-11-21-17-9-5-4-8-15(14)17)19(25)23(20(26)22-18)12-13-6-2-1-3-7-13/h1-11,25H,12H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPDZZMNBPUQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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